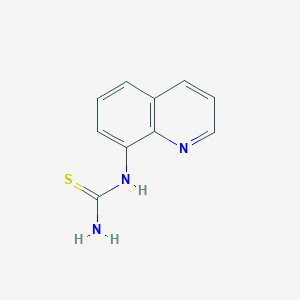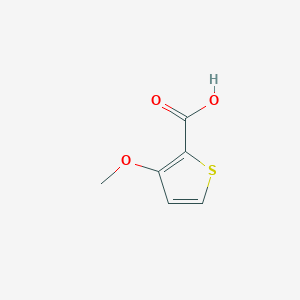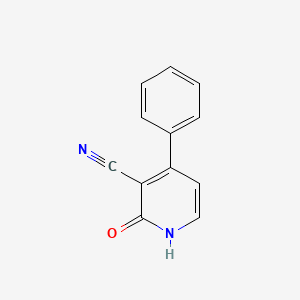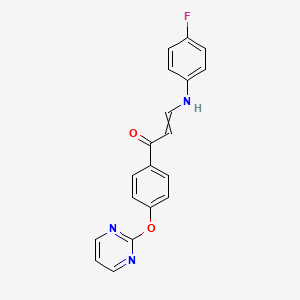
1H-Pirazol-3,5-dicarboxilato de dimetilo
Descripción general
Descripción
Dimethyl 1H-pyrazole-3,5-dicarboxylate is an organic compound with the molecular formula C7H8N2O4. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms. This compound is often used in organic synthesis and has various applications in scientific research and industry .
Aplicaciones Científicas De Investigación
Dimethyl 1H-pyrazole-3,5-dicarboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
- However, it’s worth noting that dimethyl 1H-pyrazole-3,5-dicarboxylate has been used in the preparation of substituted dihydropyrazolopyrazinecarboxamide derivatives as EP3 receptor antagonists . These derivatives are potentially useful for treating diseases .
Target of Action
Scientists should explore its targets, pathways, and environmental influences to unlock its clinical applications . 🌟
Análisis Bioquímico
Biochemical Properties
Dimethyl 1H-pyrazole-3,5-dicarboxylate plays a significant role in biochemical reactions, particularly in the synthesis of substituted dihydropyrazolopyrazinecarboxamide derivatives, which are useful as EP3 receptor antagonists for treating diseases . The compound interacts with various enzymes and proteins, including those involved in the synthesis of pyrazole derivatives. These interactions often involve hydrogen bonding and other non-covalent interactions, which facilitate the formation of stable complexes. The nature of these interactions is crucial for the compound’s biochemical activity and its potential therapeutic applications.
Cellular Effects
Dimethyl 1H-pyrazole-3,5-dicarboxylate has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, pyrazole derivatives, including dimethyl 1H-pyrazole-3,5-dicarboxylate, have been studied for their antiproliferative effects on lung adenocarcinoma cell lines . These effects are mediated through the modulation of cell signaling pathways and the induction of cell death. Additionally, the compound’s impact on gene expression and cellular metabolism can lead to changes in cellular function, highlighting its potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of dimethyl 1H-pyrazole-3,5-dicarboxylate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can form hydrogen bonds and other non-covalent interactions with enzymes and proteins, leading to the formation of stable complexes . These interactions can result in the inhibition or activation of specific enzymes, thereby modulating biochemical pathways. Additionally, the compound’s influence on gene expression can lead to changes in cellular function, further elucidating its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dimethyl 1H-pyrazole-3,5-dicarboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is stable under dry, room temperature conditions
Dosage Effects in Animal Models
The effects of dimethyl 1H-pyrazole-3,5-dicarboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, pyrazole derivatives have been studied for their effects on growth hormone secretion, with varying results depending on the dosage . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and potential side effects.
Metabolic Pathways
Dimethyl 1H-pyrazole-3,5-dicarboxylate is involved in various metabolic pathways, including those related to the synthesis of pyrazole derivatives. The compound interacts with enzymes and cofactors that facilitate its conversion into active metabolites . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biochemical activity. Understanding these metabolic pathways is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.
Transport and Distribution
The transport and distribution of dimethyl 1H-pyrazole-3,5-dicarboxylate within cells and tissues are critical for its biochemical activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within specific tissues, affecting its overall efficacy and potential side effects.
Subcellular Localization
Dimethyl 1H-pyrazole-3,5-dicarboxylate exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl 1H-pyrazole-3,5-dicarboxylate can be synthesized through several methods. One common approach involves the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes . Another method includes the oxidation of 3,5-dimethyl pyrazole using potassium permanganate, followed by esterification with methanol and thionyl chloride .
Industrial Production Methods
Industrial production of dimethyl 1H-pyrazole-3,5-dicarboxylate typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 1H-pyrazole-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole-3,5-dicarboxylic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include pyrazole-3,5-dicarboxylic acid, pyrazole-3,5-dimethanol, and various substituted pyrazole derivatives .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Diethyl 1H-pyrazole-3,5-dicarboxylate: Similar in structure but with ethyl groups instead of methyl groups.
3,5-Dimethyl pyrazole: A precursor in the synthesis of dimethyl 1H-pyrazole-3,5-dicarboxylate.
Pyrazole-3,5-dicarboxylic acid: The oxidized form of dimethyl 1H-pyrazole-3,5-dicarboxylate.
Uniqueness
Dimethyl 1H-pyrazole-3,5-dicarboxylate is unique due to its specific ester functional groups, which make it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its potential biological activities further distinguish it from similar compounds .
Propiedades
IUPAC Name |
dimethyl 1H-pyrazole-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-12-6(10)4-3-5(9-8-4)7(11)13-2/h3H,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPQVJNEQSWAOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363300 | |
| Record name | dimethyl 1H-pyrazole-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4077-76-3 | |
| Record name | dimethyl 1H-pyrazole-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dimethyl 1H-pyrazole-3,5-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is dimethyl 1H-pyrazole-3,5-dicarboxylate considered a valuable building block in chemical synthesis?
A1: Dimethyl 1H-pyrazole-3,5-dicarboxylate serves as a crucial precursor for creating diverse bi- or multidentate ligands. [] These ligands play a vital role in coordinating metal ions, leading to the formation of metal complexes with potentially interesting properties and applications in various fields like catalysis and materials science.
Q2: What unique structural features make dimethyl 1H-pyrazole-3,5-dicarboxylate suitable for designing multidentate ligands?
A2: Dimethyl 1H-pyrazole-3,5-dicarboxylate possesses a pyrazole ring core with two ester groups (-COOCH3) at the 3 and 5 positions. [, ] These ester groups offer versatile handles for further chemical modifications. Researchers can readily transform these esters into other functional groups, such as carboxylic acids, alcohols, or amines, allowing for the incorporation of various donor atoms into the ligand structure. This flexibility enables the design of multidentate ligands capable of binding metal ions with specific geometries and strengths.
Q3: Can you provide an example of how dimethyl 1H-pyrazole-3,5-dicarboxylate is used to synthesize a more complex molecule with potential applications?
A3: One example highlights the use of dimethyl 1H-pyrazole-3,5-dicarboxylate in synthesizing a molecule with a thioether/amine system. [] This synthesis involves reducing the ester groups to alcohols and then converting them to the corresponding thioethers and amines. The resulting molecule, with its diverse donor atoms, showcases the potential of dimethyl 1H-pyrazole-3,5-dicarboxylate as a starting point for creating intricate ligands with potential applications in coordination chemistry and catalysis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![ethyl 3-[(3-chlorobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate](/img/structure/B1300614.png)
![ethyl 3-[(4-methylbenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate](/img/structure/B1300615.png)



![4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid](/img/structure/B1300637.png)


![4-fluoro-N-[2-nitro-2-(phenylsulfonyl)vinyl]aniline](/img/structure/B1300658.png)

